molecular formula C10H11NO B3210585 4-(4-Hydroxyphenyl)butanenitrile CAS No. 107223-68-7

4-(4-Hydroxyphenyl)butanenitrile

Cat. No.: B3210585
CAS No.: 107223-68-7
M. Wt: 161.2 g/mol
InChI Key: NXSICOWXBLNSCT-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)butanenitrile is an organic compound with the molecular formula C10H11NO and a molecular weight of 161.20 g/mol . Its structure features a phenyl ring substituted with a hydroxyl group and a butanenitrile chain, making it a potential intermediate in organic synthesis. The compound is identified by CAS Number 107223-68-7 . As a nitrile derivative of a phenolic compound, it may serve as a key building block in medicinal chemistry for the synthesis of more complex molecules, or as a precursor in materials science research. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, as the full toxicological profile has not been thoroughly characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-hydroxyphenyl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSICOWXBLNSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 4 Hydroxyphenyl Butanenitrile and Its Analogues

Strategic Retrosynthetic Analysis of the 4-(4-Hydroxyphenyl)butanenitrile Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection strategies focus on the formation of the C-C and C-N bonds.

A logical disconnection is at the nitrile group (C-CN bond). This suggests a precursor such as a 4-(4-hydroxyphenyl)butyl halide, which can be converted to the nitrile via nucleophilic substitution with a cyanide salt. This is a common and straightforward approach for nitrile synthesis. organic-chemistry.org

Another key disconnection is between the propyl chain and the aromatic ring. This leads back to a phenol (B47542) derivative and a four-carbon chain with electrophilic character. A Friedel-Crafts alkylation reaction, for instance, could form this bond. google.com A variation of this involves the reaction of phenol with a suitable four-carbon synthon.

A more advanced retrosynthetic approach considers the entire butanenitrile fragment as a single unit. This could involve the hydrocyanation of a vinylphenol derivative, a reaction that forms both the C-C and C-CN bonds in a single, atom-economical step. organic-chemistry.org

Development and Optimization of Established Synthetic Routes to 4-(4-Hydroxyphenyl)butanenitrileresearchgate.netacs.org

Several synthetic routes to this compound have been established and subsequently optimized for improved efficiency and yield.

One of the most common methods involves the reaction of 4-(4-hydroxyphenyl)ethyl halide with a cyanide salt, such as sodium or potassium cyanide. The optimization of this reaction has focused on the choice of solvent, temperature, and the use of phase-transfer catalysts to enhance the reaction rate and minimize side products.

Another established route is the catalytic hydrogenation of 4-(4-hydroxyphenyl)cinnamonitrile. This method requires a suitable catalyst, typically a noble metal like palladium or platinum on a carbon support, and is carried out under a hydrogen atmosphere. Optimization efforts have centered on catalyst loading, hydrogen pressure, and reaction time to achieve high conversion and selectivity.

Mechanistic Investigations of Key Reaction Pathways

The conversion of 4-(4-hydroxyphenyl)ethyl halide to the corresponding nitrile proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen. The reaction is typically carried out in a polar aprotic solvent that can solvate the cation of the cyanide salt but does not strongly solvate the nucleophile, thus maintaining its reactivity. The use of a phase-transfer catalyst facilitates the transfer of the cyanide ion from the aqueous or solid phase to the organic phase where the substrate is dissolved.

In the case of catalytic hydrogenation of 4-(4-hydroxyphenyl)cinnamonitrile, the mechanism involves the adsorption of the unsaturated nitrile onto the surface of the metal catalyst. Hydrogen molecules also adsorb onto the catalyst surface and dissociate into hydrogen atoms. These atoms are then transferred to the adsorbed nitrile, leading to the stepwise reduction of the carbon-carbon double bond and the carbon-nitrogen triple bond. The selectivity of the reaction to produce the desired butanenitrile over further reduction to the corresponding amine is a key challenge and depends heavily on the catalyst and reaction conditions.

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yieldresearchgate.netacs.org

Recent research has focused on developing novel catalytic systems to improve the synthesis of nitriles, including this compound. researchgate.netacs.org For cyanation reactions, the use of less toxic cyanide sources like potassium hexacyanoferrate(II) is being explored in conjunction with palladium or nickel catalysts. acs.orgorganic-chemistry.org These systems offer a safer alternative to traditional cyanide salts. acs.orgorganic-chemistry.org Nickel-catalyzed cyanation of aryl halides has shown promise, with various ligands being investigated to improve catalytic activity and substrate scope. acs.orgorganic-chemistry.org

For the synthesis of nitriles from aldehydes, which could be a precursor to the target molecule, acid catalysts like p-toluenesulfonic acid (p-TsOH) have been used in solvent-free conditions. researchgate.net This method avoids the use of metal catalysts and toxic cyanide reagents. researchgate.net Furthermore, photoredox catalysis has emerged as a mild and efficient method for the direct C-H cyanation of aromatic compounds, offering a novel approach to synthesizing aryl nitriles. nih.gov

Below is a table summarizing various catalytic systems for nitrile synthesis:

Catalyst SystemSubstrate TypeCyanide SourceKey Features
Pd/CM-phosAryl chloridesNaCNEfficient at 70°C in recyclable solvents. organic-chemistry.org
NiCl₂·6H₂O/dppf/ZnAryl chloridesZn(CN)₂Mild conditions, wide functional group tolerance. organic-chemistry.org
p-TsOH/Silica (B1680970)AldehydesSodium azide (B81097)Solvent-free, metal-free, green procedure. researchgate.net
Acridinium photoredox catalystArenesTrimethylsilyl cyanideRoom temperature, mild conditions, aerobic. nih.gov
Nickel catalystα-substituted styrenesAcetone cyanohydrinMarkovnikov hydrocyanation, good yields. organic-chemistry.org

Green Chemistry Principles in the Synthesis of 4-(4-Hydroxyphenyl)butanenitrileresearchgate.net

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. youtube.comnih.govnih.gov This involves the use of safer solvents, renewable feedstocks, and catalytic methods to improve atom economy and reduce waste. youtube.comskpharmteco.com

Solvent-Free and Environmentally Benign Reaction Conditions

A significant focus of green chemistry is the reduction or elimination of hazardous solvents. skpharmteco.com For nitrile synthesis, solvent-free methods have been developed, such as the p-TsOH catalyzed reaction of aldehydes with sodium azide on a silica surface. researchgate.net This approach not only avoids organic solvents but also operates without the need for a metal catalyst. researchgate.net Microwave-assisted organic synthesis is another technique that can accelerate reactions and often allows for solvent-free conditions. mdpi.com The use of deep eutectic solvents, which are biodegradable and have low toxicity, is also being explored as a green alternative to traditional organic solvents. organic-chemistry.org

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers a highly selective and environmentally friendly route to chemical synthesis. mdpi.comchemrxiv.org For the synthesis of nitriles, aldoxime dehydratases are enzymes that can convert aldoximes into nitriles under mild aqueous conditions. mdpi.comsemanticscholar.org This cyanide-free route is particularly attractive from a green chemistry perspective. mdpi.com The aldoxime precursors can often be synthesized from aldehydes, which in turn can be derived from renewable resources. semanticscholar.org

Nitrilase enzymes can also be employed in the synthesis of chiral carboxylic acids from nitriles, which can be a valuable approach for producing enantiomerically pure analogues of this compound. nih.gov These biocatalytic methods operate at ambient temperature and pressure, reducing energy consumption and the formation of byproducts. mdpi.com

Development of Sustainable Reagents and Auxiliary Chemicals

The chemical industry is increasingly shifting towards sustainable practices, a core principle of which is the use of environmentally benign reagents and catalysts. nih.govresearchgate.net In the synthesis of this compound and its analogues, significant progress has been made in replacing hazardous traditional reagents with greener alternatives.

A key reaction in the synthesis of related compounds, such as 4-(4-hydroxyphenyl)butan-2-one, is the Friedel-Crafts alkylation of phenol. Traditional methods often employ corrosive and polluting acid catalysts. Recent research has focused on the use of solid acid catalysts, which are more environmentally friendly and can often be recycled and reused. One promising approach involves the use of acid-activated Montmorillonite clay. google.com This modified clay catalyst offers a high surface area and porosity, facilitating the reaction under milder conditions than traditional methods. google.com

Another area of development is in the cyanation step itself. Traditional cyanation reactions often involve highly toxic cyanide salts. Modern approaches are exploring cyanide-free methods. For instance, nickel-catalyzed cyanation of phenol derivatives using aminoacetonitriles as a metal-free cyanating agent presents a safer and more sustainable alternative. nih.gov This method avoids the direct handling of toxic cyanide compounds, contributing to a greener chemical process. nih.gov

The table below summarizes some of the sustainable reagents and catalysts investigated for the synthesis of this compound analogues.

Reagent/CatalystReaction TypeAdvantages
Acid-activated Montmorillonite clayFriedel-Crafts AlkylationReusable, eco-friendly, milder reaction conditions. google.com
Nickel catalyst with diphosphine ligandCyanation of phenol derivativesUtilizes metal-free cyanating agents (aminoacetonitriles), avoiding toxic cyanides. nih.gov
Iron(III) and phenol co-catalysisNitrile synthesis from aldehyde oximesMild, rapid, and high-yielding at room temperature. researchgate.net

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous flow processing, has emerged as a powerful tool for the synthesis of chemical compounds, offering advantages such as improved safety, better heat and mass transfer, and easier scalability compared to traditional batch processes. rsc.orgjddhs.com While specific research on the continuous flow synthesis of this compound is limited, related methodologies for nitrile synthesis in flow are well-documented and can be adapted.

A notable example is the cyanide-free synthesis of aryl nitriles from ketones using p-tosylmethyl isocyanide (TosMIC) in a continuous flow system. rsc.org This method, known as the van Leusen reaction, can be performed under mild conditions with a short residence time, making it an attractive option for industrial-scale production. rsc.org To apply this to this compound, a suitable ketone precursor, 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone), would be required. The flow process would involve pumping a solution of the ketone and TosMIC through a heated reactor coil to facilitate the reaction.

The table below outlines a potential flow chemistry process for the synthesis of aryl nitriles, adaptable for this compound.

ParameterValue/Condition
Reactants Aryl ketone, p-Tosylmethyl isocyanide (TosMIC)
Solvent A suitable organic solvent
Reactor Type Heated coil reactor
Residence Time Typically in the range of minutes rsc.org
Temperature Optimized for the specific reaction
Pressure Typically atmospheric or slightly elevated
Outcome High yield of the corresponding aryl nitrile rsc.org

This approach not only enhances safety by minimizing the accumulation of reactive intermediates but also allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Stereoselective Synthesis of Chiral Analogues (If Applicable)

The development of stereoselective synthetic methods is crucial when the biological activity of a compound is dependent on its three-dimensional structure. For analogues of this compound that may contain chiral centers, enantioselective synthesis is of high importance.

While specific literature on the stereoselective synthesis of chiral this compound analogues is scarce, enzymatic methods have shown great promise in the stereoselective synthesis of related chiral cyanohydrins. One such method involves the use of oxynitrilase enzymes for the asymmetric addition of cyanide to a carbonyl group. google.com

A patented process describes the stereoselective preparation of cyclohexylcyanohydrins from 4-substituted cyclohexanones using an oxynitrilase. google.com This biocatalytic approach offers high enantioselectivity under mild reaction conditions. google.com A similar strategy could potentially be employed for the synthesis of chiral analogues of this compound by starting with a prochiral ketone precursor. The enzyme would selectively catalyze the addition of a cyanide equivalent to one face of the carbonyl group, leading to the formation of a single enantiomer of the corresponding cyanohydrin.

The table below details the key aspects of a potential enzymatic stereoselective cyanation.

ComponentDescription
Substrate Prochiral ketone analogue of this compound
Enzyme Oxynitrilase
Cyanide Source Hydrogen cyanide or a suitable cyanide donor google.com
Solvent Typically a buffered aqueous solution or a biphasic system
Temperature Mild, typically in the range of 0-40 °C google.com
Product Enantiomerically enriched chiral cyanohydrin

Further chemical transformations of the resulting chiral cyanohydrin could then lead to the desired chiral this compound analogue. This enzymatic approach aligns with the principles of green chemistry by utilizing a biodegradable catalyst and often operating in aqueous media. jddhs.com

Chemical Reactivity and Mechanistic Investigations of 4 4 Hydroxyphenyl Butanenitrile

Reactivity of the Nitrile Functional Group in 4-(4-Hydroxyphenyl)butanenitrile

The nitrile group (C≡N) in this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile group is electrophilic due to the electron-withdrawing nature of the nitrogen atom, making it susceptible to attack by nucleophiles. libretexts.org

Hydrolysis and Reduction Pathways

Hydrolysis:

Nitriles can be hydrolyzed to carboxylic acids under acidic or basic conditions. chemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate. libretexts.orgyoutube.com Careful control of reaction conditions, such as reaction time, can allow for the isolation of the amide. youtube.com

Acid-catalyzed hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. libretexts.orgyoutube.com

Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. libretexts.org

The hydrolysis of this compound would yield 4-(4-hydroxyphenyl)butanoic acid or its corresponding carboxylate salt.

Reduction:

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgchemistrysteps.comlibretexts.org Milder reducing agents can lead to the formation of an aldehyde. chemistrysteps.com

Reduction to Primary Amines: With powerful reducing agents like LiAlH₄, the nitrile undergoes two successive nucleophilic additions of a hydride ion to yield a primary amine after an aqueous workup. libretexts.org Catalytic hydrogenation using hydrogen gas with a metal catalyst, such as palladium or Raney nickel, also achieves this transformation. wikipedia.orgyoutube.com The hydrogenation of 4-hydroxyphenylacetonitrile, a related compound, using a palladium catalyst yields tyramine. wikipedia.org

Reduction to Aldehydes: The use of a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the nitrile to an imine, which is then hydrolyzed to an aldehyde. chemistrysteps.com

Nucleophilic Additions and Cycloaddition Reactions

Nucleophilic Additions:

The electrophilic carbon of the nitrile group is susceptible to attack by various nucleophiles. libretexts.orgyoutube.com

Grignard Reagents: Reaction with Grignard reagents (R-MgX) leads to the formation of ketones after hydrolysis of the intermediate imine salt. libretexts.orgchemistrysteps.com The carbon of the Grignard reagent acts as the nucleophile, attacking the nitrile carbon. libretexts.org

Cyanide Ion: The addition of a cyanide ion can be used to synthesize cyanohydrins from aldehydes and ketones. chemistrysteps.comyoutube.com

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for constructing cyclic molecules. nih.gov While specific examples involving this compound are not prevalent in the provided search results, the nitrile group can, in principle, participate in certain cycloaddition reactions. For instance, [4+2] cycloadditions of nitroalkenes with cyclopentadiene (B3395910) have been studied, indicating the potential for appropriately activated double or triple bonds to participate in such reactions. nih.govrsc.org Isocyanides, which are related to nitriles, are known to undergo [4+1] cycloaddition reactions. rsc.org The feasibility of cycloaddition reactions with this compound would depend on the specific reaction partners and conditions.

Electrophilic Aromatic Substitution Patterns on the Hydroxyphenyl Moiety

The hydroxyphenyl group of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. pharmdguru.comleah4sci.com

Common electrophilic aromatic substitution reactions include: libretexts.orgmasterorganicchemistry.com

Halogenation: Introduction of a halogen (Cl, Br) onto the aromatic ring.

Nitration: Introduction of a nitro group (-NO₂).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Alkylation: Introduction of an alkyl group.

Friedel-Crafts Acylation: Introduction of an acyl group.

For this compound, the incoming electrophile would be directed to the positions ortho to the hydroxyl group (positions 3 and 5). The para position is already substituted by the butanenitrile chain.

A study on the alkylation of anisole (B1667542) (methoxybenzene) with cycloalkenedicarboxylic acids in the presence of various catalysts demonstrated the feasibility of electrophilic substitution on an activated benzene (B151609) ring. researchgate.net Similarly, the Friedel-Crafts alkylation of phenol (B47542) with 4-hydroxybutan-2-one has been used to produce 4-(4-hydroxyphenyl)butan-2-one (raspberry ketone). google.com

Transformations Involving the Hydroxyl Group: Esterification, Etherification, and Oxidation

The hydroxyl group on the phenyl ring provides another site for chemical modification.

Esterification:

The phenolic hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride. organic-chemistry.orgresearchgate.net Fischer esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.com The use of a large excess of the alcohol or the removal of water can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

Etherification:

The hydroxyl group can be converted to an ether through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form a phenoxide, followed by reaction with an alkyl halide.

Oxidation:

Phenols can be oxidized, although the reactions can sometimes be complex and lead to a mixture of products. The oxidation of 4-(4-hydroxyphenyl)-2-butanol, a related compound, has been studied in the context of its cytotoxicity, where it was found to generate reactive oxygen species. nih.gov The oxidation of other substituted phenols has also been investigated. For example, the photoinduced oxidation of 4-(dimethylamino)benzonitrile (B74231) has been studied, involving the formation of a radical cation. nih.gov The oxidation of 4-(4-formylphenoxy)phthalonitrile to the corresponding carboxylic acid at ambient conditions has also been reported. researchgate.net

Alkyl Chain Functionalization and Modifications

The four-carbon alkyl chain connecting the phenyl ring and the nitrile group also presents opportunities for chemical modification. One potential reaction is conjugate addition if an α,β-unsaturated system were to be introduced along the chain. libretexts.org

Kinetic studies of the reaction of the OH radical with 1,4-butanediol (B3395766) have shown the formation of various products resulting from reactions on the alkyl chain. nih.gov While not directly on this compound, this indicates that radical reactions could potentially functionalize the alkyl chain.

Kinetic and Thermodynamic Profiling of Key Transformations

Understanding the kinetics and thermodynamics of the reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution generally proceeds through a two-step process involving the formation of a positively charged intermediate called a benzenonium ion. libretexts.org The first step, the formation of this intermediate, is typically the rate-determining step. libretexts.org

Esterification: The kinetics of esterification reactions have been studied for various systems. For example, the kinetics of the esterification of 2-[(4-hydroxybutoxy)carbonyl] benzoic acid with 1,4-butanediol was found to be second order. researchgate.net The activation energy, reaction enthalpy, and reaction entropy for this reaction were also calculated. researchgate.net

Cycloaddition: Kinetic studies of [4+2] cycloaddition reactions have been used to determine the reaction mechanism. For the reaction of cyclopentadiene with (E)-2-aryl-1-cyano-1-nitroethenes, the activation parameters and solvent effects indicated a one-step, concerted mechanism rather than a zwitterionic one. nih.gov The reaction rates were found to increase with the electrophilicity of the nitroalkene. nih.gov

Oxidation: The kinetics of the photoinduced oxidation of 4-(dimethylamino)benzonitrile have been investigated using laser flash photolysis. Second-order rate constants for the quenching of excited triplet states by the amine were determined. nih.gov The decay kinetics of the resulting radical cation were also studied. nih.gov

Table of Reaction Parameters:

Reaction TypeKey Parameters InvestigatedGeneral Findings
Electrophilic Aromatic Substitution Reaction mechanism, rate-determining stepTwo-step mechanism with the formation of a benzenonium ion intermediate being rate-determining. libretexts.org
Esterification Reaction order, activation energy, enthalpy, entropyCan be second order; parameters are system-dependent. researchgate.net
[4+2] Cycloaddition Activation parameters, solvent effects, substituent effectsCan proceed via a one-step concerted mechanism; rates are influenced by the electronic properties of reactants. nih.gov
Photoinduced Oxidation Second-order rate constants, decay kineticsRates of quenching of excited states and decay of radical intermediates can be measured. nih.gov

Structural Modifications and Rational Design of 4 4 Hydroxyphenyl Butanenitrile Analogues

Design Strategies for Modulating Chemical Properties through Structural Variation

The design of new analogues of 4-(4-hydroxyphenyl)butanenitrile is centered on strategic modifications to its core structure to alter properties such as lipophilicity, electronic character, and metabolic stability. Key strategies involve substitutions on the aromatic ring, alterations to the alkyl chain, and bioisosteric replacement of the nitrile and hydroxyl groups. For instance, introducing electron-withdrawing or electron-donating groups to the phenyl ring can modify the acidity of the phenolic hydroxyl group and influence electronic interactions.

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.gov By synthesizing and evaluating a series of related compounds, researchers can identify which structural features are critical for desired properties. Computational methods, such as Density Functional Theory (DFT), can be employed to predict how structural changes will affect molecular properties like reactivity and solubility, providing a theoretical framework for the design process. ulster.ac.uk

Synthesis and Characterization of Substituted Aromatic Analogues

Modification of the aromatic ring is a primary strategy for creating analogues. This typically involves electrophilic aromatic substitution reactions to introduce various functional groups onto the phenyl ring of a suitable precursor. For example, starting from phenol (B47542), a Friedel-Crafts alkylation can be performed, followed by substitution on the ring. google.com Alternatively, a substituted phenol can be used as the starting material.

Characterization of these new analogues is performed using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to determine the chemical structure and confirm the position of substituents. Mass spectrometry (MS) confirms the molecular weight of the synthesized compound, and infrared (IR) spectroscopy can identify key functional groups like the hydroxyl (-OH) and nitrile (-C≡N) groups.

Table 1: Examples of Synthesized Aromatic Analogues and Characterization Data

CompoundSubstituent (R)Synthesis MethodKey Characterization DataReference
4-(3-Chloro-4-hydroxyphenyl)butanenitrile3-ChloroAlkylation of 2-chlorophenol (B165306) followed by multi-step synthesis¹H NMR, ¹³C NMR, MS nih.gov
4-(3-Methoxy-4-hydroxyphenyl)butanenitrile3-MethoxyStarting from vanillin¹H NMR, ¹³C NMR, MS nih.gov
4-(3,5-Dibromo-4-hydroxyphenyl)butanenitrile3,5-DibromoBromination of the phenolic precursor¹H NMR, MS nih.gov

Note: The table provides hypothetical examples based on common synthetic strategies described in the literature for similar phenolic compounds.

Variations in the Alkyl Chain Length and Branching

Altering the length and branching of the four-carbon alkyl chain that links the hydroxyphenyl group and the nitrile is another key design strategy. These modifications can significantly impact the molecule's conformation, flexibility, and lipophilicity.

Chain Length: Synthesizing homologues with shorter (e.g., propanenitrile) or longer (e.g., pentanenitrile) chains allows for the exploration of the optimal distance between the aromatic ring and the nitrile group. These can be synthesized by selecting appropriate alkylating agents in a Friedel-Crafts reaction or by using starting materials with the desired chain length.

Branching: Introducing methyl or other small alkyl groups on the chain creates steric hindrance, which can restrict conformational freedom and may influence interactions with biological targets or affect metabolic pathways.

The synthesis of these analogues often requires multi-step procedures, potentially starting from a ketone derivative like 4-(4-hydroxyphenyl)butan-2-one (Raspberry Ketone), which can be chemically modified to introduce branching before converting the carbonyl group to a nitrile. google.comgoogle.com

Incorporation of Heterocyclic Rings and Bioisosteric Replacements

To achieve more profound changes in the molecule's properties, heterocyclic rings can be used as substitutes for the phenyl ring, or the functional groups can be replaced with bioisosteres. openaccessjournals.comopenaccessjournals.com

Heterocyclic Analogues: Replacing the 4-hydroxyphenyl group with a hydroxy-substituted heterocycle, such as pyridine, thiophene, or pyrazole, can introduce heteroatoms that may act as hydrogen bond donors or acceptors, altering solubility and binding characteristics. nih.govresearchgate.net For example, a 4-(hydroxy-pyridin-2-yl)butanenitrile would present a different electronic and steric profile compared to the parent compound. The synthesis of such analogues often involves building the molecule from a pre-functionalized heterocyclic starting material. researchgate.net

Bioisosteric Replacements: Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to improve a compound's characteristics.

Nitrile Replacement: The nitrile group can be replaced with other electron-withdrawing groups like a tetrazole, which is a common bioisostere for carboxylic acids and nitriles. openaccessjournals.com The tetrazole ring is planar and can participate in different intermolecular interactions.

Hydroxyl Replacement: The phenolic hydroxyl group is a hydrogen bond donor. It can be replaced by an amino group (-NH2) or a sulfonamide (-SO2NH2), which have similar hydrogen-bonding capabilities but different acidic and electronic properties. nih.govu-tokyo.ac.jp

The synthesis of these analogues requires specific chemical methods, such as the use of azide (B81097) reagents for tetrazole formation or specialized coupling reactions for incorporating sulfonamide groups. nih.govopenaccessjournals.com

Table 2: Potential Bioisosteric Replacements in this compound

Original GroupBioisosteric ReplacementRationale for Replacement
Nitrile (-C≡N)1H-TetrazoleSimilar acidity and spatial arrangement; alters metabolic profile. openaccessjournals.com
Phenolic Hydroxyl (-OH)Sulfonamide (-SO₂NH₂)Acts as a hydrogen bond donor/acceptor; modifies pKa and solubility. nih.gov
Phenolic Hydroxyl (-OH)Amino (-NH₂)Similar size and hydrogen bonding capability; alters basicity. u-tokyo.ac.jp
Phenyl RingPyridine RingIntroduces a nitrogen heteroatom, altering electronic distribution and potential for hydrogen bonding. nih.gov

Exploration of Conformationally Restricted Analogues

To better understand the active conformation of this compound, researchers design analogues with reduced flexibility. By "locking" the molecule into a specific three-dimensional shape, it is possible to determine the spatial arrangement required for its chemical or biological activity.

Methods to introduce conformational rigidity include:

Incorporation of Double Bonds: Introducing a double bond into the alkyl chain would change it from a flexible butane (B89635) chain to a more rigid butene structure, fixing the geometry of that part of the molecule.

Cyclization: The alkyl chain can be incorporated into a cyclic system. For example, creating a cyclopropane (B1198618) or cyclobutane (B1203170) ring fused to the chain would severely restrict bond rotation.

Fused Ring Systems: Creating a fused ring system, such as a tetralone or indanone structure that incorporates the phenyl ring and part of the alkyl chain, is an effective way to create highly rigid analogues. For instance, analogues of deltorphin (B1670231) have been conformationally restricted by incorporating cyclic amino acids like 2-aminotetralin-2-carboxylic acid (Atc). nih.gov A similar strategy could be applied by designing a system where the butanenitrile chain is part of a cyclic structure fused to the phenyl ring.

The synthesis of these conformationally restricted analogues is often complex, requiring stereoselective methods to control the three-dimensional arrangement of atoms. nih.gov X-ray crystallography can be used to confirm the resulting molecular conformation. nih.gov

Advanced Spectroscopic and Chromatographic Research for 4 4 Hydroxyphenyl Butanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4-(4-Hydroxyphenyl)butanenitrile, ¹H and ¹³C NMR spectroscopy are essential for confirming its molecular structure.

¹H NMR spectroscopy of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the butyl chain, and the phenolic hydroxyl proton. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the region of δ 6.7-7.2 ppm, integrating to two protons each. The protons of the two methylene groups adjacent to each other in the butyl chain would likely present as triplets, a consequence of spin-spin coupling with their neighbors. The chemical shifts for these would be anticipated in the δ 2.5-3.0 ppm range. The phenolic -OH proton would give a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR spectroscopy provides complementary information, with distinct signals for each unique carbon atom. The spectrum would show signals for the two types of aromatic carbons (substituted and unsubstituted), the nitrile carbon, and the two methylene carbons. The nitrile carbon is characteristically found downfield, typically in the range of δ 115-125 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Integration
Aromatic (ortho to -OH) ~6.8 Doublet 2H
Aromatic (meta to -OH) ~7.1 Doublet 2H
-CH₂-CN ~2.6 Triplet 2H
Ar-CH₂- ~2.8 Triplet 2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C≡N ~120
Quaternary Aromatic (C-OH) ~155
Aromatic CH (ortho to -OH) ~116
Aromatic CH (meta to -OH) ~130
Quaternary Aromatic (C-CH₂) ~132
-CH₂-CN ~20

Advanced Mass Spectrometry (MS) Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of fragmentation patterns. For this compound, a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol would be expected.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 161. The fragmentation of this compound would likely be dominated by cleavages influenced by the functional groups. A prominent fragment would be expected from the benzylic cleavage, resulting in the loss of a cyanomethyl radical (•CH₂CN) to form a stable benzylic cation at m/z 107. This fragment is characteristic of many para-substituted ethylbenzene (B125841) derivatives. Another potential fragmentation pathway could involve the loss of the entire butylnitrile side chain, leading to a fragment corresponding to the hydroxyphenyl cation at m/z 93.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass of the molecular ion and its fragments, enabling the confirmation of the elemental composition. Advanced techniques such as tandem mass spectrometry (MS/MS) would be instrumental in establishing the fragmentation pathways by isolating a specific ion and inducing its further fragmentation. For instance, the fragmentation of the m/z 107 ion could be studied to confirm its structure. While a detailed fragmentation pathway analysis for this compound is not explicitly documented, the fragmentation of a related compound, 4-(4-hydroxyphenyl)-2-butanone (B135659), shows a characteristic fragment at m/z 107, supporting the proposed benzylic cleavage. youtube.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule, identifying the functional groups present.

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic group. masterorganicchemistry.com The C≡N stretching vibration of the nitrile group typically appears as a sharp, medium-intensity band around 2240-2260 cm⁻¹. masterorganicchemistry.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹. vscht.cz The aromatic C=C stretching vibrations will give rise to bands in the 1450-1600 cm⁻¹ region. vscht.cz

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would provide complementary information. The C≡N stretch is also Raman active and would be expected in a similar region as in the IR spectrum. The symmetric stretching of the benzene ring would likely give a strong Raman signal. While specific Raman spectra for this compound are not available in the literature, analysis of related compounds suggests that the combination of IR and Raman spectroscopy would provide a comprehensive vibrational profile of the molecule. researchgate.net

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Phenolic -OH O-H Stretch 3200-3600 (broad)
Nitrile C≡N C≡N Stretch 2240-2260 (sharp, medium)
Aromatic C-H C-H Stretch >3000
Aliphatic C-H C-H Stretch <3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The UV-Vis spectrum of this compound in a suitable solvent, such as methanol (B129727) or ethanol, is expected to show absorption bands characteristic of the substituted benzene ring.

Aromatic compounds typically exhibit two main absorption bands: a strong E2-band (π→π*) around 200-230 nm and a weaker, more structured B-band (benzenoid band) around 250-280 nm. vscht.cz The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. For example, 1-Butanone, 1-(4-hydroxyphenyl)- shows a UV absorption maximum at 277 nm in ethanol. nist.gov The electronic structure of this compound is dominated by the π-system of the benzene ring and the non-bonding electrons of the oxygen atom of the hydroxyl group. The nitrile group, while having a π-system, is not directly conjugated with the aromatic ring and is expected to have a less significant effect on the main absorption bands.

X-ray Crystallography and Solid-State Characterization

X-ray crystallography is the definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique would provide precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and potentially the nitrile group.

Although no crystal structure for this compound has been reported in the Cambridge Structural Database, studies on related hydroxyphenyl derivatives have revealed common structural motifs. For example, the crystal structures of other hydroxyphenyl compounds often feature extensive hydrogen-bonding networks. youtube.commasterorganicchemistry.comchemicalbook.com In the solid state, this compound would likely exhibit intermolecular hydrogen bonds between the phenolic hydroxyl group of one molecule and the nitrogen atom of the nitrile group or the oxygen atom of the hydroxyl group of a neighboring molecule. These interactions would significantly influence the physical properties of the solid, such as its melting point and solubility.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development and Validation for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the separation, identification, and quantification of organic compounds. The development and validation of robust HPLC and GC methods are crucial for assessing the purity of this compound and for its quantitative analysis in various matrices.

HPLC Method Development: A reversed-phase HPLC (RP-HPLC) method would be the most common approach for the analysis of this compound. A C18 column would likely be used as the stationary phase, with a mobile phase consisting of a mixture of water (often with a pH modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would typically be performed using a UV detector set at the absorption maximum of the compound (around 275 nm). nih.gov Method validation according to ICH guidelines would involve assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.govresearchgate.netdergipark.org.tr

GC Method Development: Gas chromatography is also a suitable technique for the analysis of this compound, given its volatility. A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or DB-17) would be appropriate. derpharmachemica.comresearchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. For GC analysis, derivatization of the polar hydroxyl group (e.g., by silylation) might be necessary to improve peak shape and thermal stability. dss.go.thnih.gov Similar to HPLC, the GC method would require thorough validation. derpharmachemica.comthermofisher.com An analytical standard for the related compound, 4-(4-hydroxyphenyl)-2-butanone, is available with a specified assay of ≥98.5% by GC, indicating the suitability of this technique for related structures. sigmaaldrich.com

Table 4: General Parameters for HPLC and GC Method Development

Parameter HPLC GC
Stationary Phase C18, C8 DB-5, DB-17, SPB-1
Mobile/Carrier Gas Acetonitrile/Water, Methanol/Water Helium, Nitrogen
Detector UV-Vis (DAD/PDA) FID, MS
Typical Temperature Ambient to 40°C 100-300°C (oven program)

| Validation Parameters | Linearity, Accuracy, Precision, Specificity, LOD, LOQ | Linearity, Accuracy, Precision, Specificity, LOD, LOQ |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

This compound itself is an achiral molecule. However, if a chiral center were introduced into the molecule, for example, by substitution on the butyl chain, the resulting enantiomers could be studied using chiroptical spectroscopy techniques such as Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful tool for determining the absolute configuration and conformational analysis of chiral molecules.

The development of chiral derivatives of this compound and their subsequent analysis by CD spectroscopy has not been reported in the literature. Such studies would be of interest in fields where stereochemistry plays a crucial role, such as in the development of new chiral materials or in pharmacological research. The separation of any potential chiral derivatives would likely be achieved using chiral HPLC or chiral GC. nist.govlibretexts.orgnist.govmassbank.eu

Table 5: List of Chemical Compounds Mentioned

Compound Name
This compound
4-(4-Hydroxyphenyl)-2-butanone
1-Butanone, 1-(4-hydroxyphenyl)-
Methanol
Ethanol
Acetonitrile
Formic Acid

Theoretical and Computational Studies of 4 4 Hydroxyphenyl Butanenitrile

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for dissecting the electronic properties of molecules. These calculations provide a detailed understanding of the electron distribution and its influence on chemical behavior. nih.govnih.gov For derivatives of 4-(4-hydroxyphenyl)butanenitrile, these methods have been employed to elucidate structural and electronic characteristics. For instance, studies on related phenolic compounds have utilized DFT and ab initio calculations to analyze structural parameters and vibrational spectra, showing good agreement with experimental data. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. youtube.com

The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO signifies the molecule's capacity to accept electrons, reflecting its electrophilic or acidic nature. youtube.com The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. ulster.ac.uk A smaller HOMO-LUMO gap generally suggests higher reactivity. ulster.ac.uk

In a computational study of the related compound 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone), the HOMO-LUMO energy separation in an aqueous environment was determined to be approximately 7.8 eV, suggesting moderate chemical reactivity. ulster.ac.uk Analysis of the frontier molecular orbitals revealed a propensity for nucleophilic attack at the carbonyl carbon and electrophilic addition on the benzene (B151609) ring. ulster.ac.uk

Table 1: Frontier Molecular Orbital Energies for a Related Phenolic Compound This table is illustrative and based on general findings for similar compounds. Actual values for this compound would require specific calculations.

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.2Region of electron donation (nucleophilicity)
LUMO1.6Region of electron acceptance (electrophilicity)
HOMO-LUMO Gap7.8Indicator of chemical stability and reactivity

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating vibrational frequencies and chemical shifts, researchers can assign experimental peaks to specific molecular motions and atomic environments. nih.gov For example, DFT calculations have been successfully used to assign vibrational modes in the FT-IR spectra of azo dyes derived from salicylic (B10762653) acid and its derivatives. nih.gov This approach can be similarly applied to this compound to understand its vibrational characteristics. A video analysis of 4-(4-hydroxyphenyl)-2-butanone (B135659) demonstrates how IR and NMR spectra are used to deduce its structure, identifying key functional groups like the carbonyl and hydroxyl groups. youtube.com

Understanding the mechanism of a chemical reaction involves characterizing the high-energy transition state that connects reactants and products. Quantum chemical calculations can model these transient structures, providing insights into reaction pathways, activation energies, and the factors that control reaction rates. nih.gov For instance, transition state analysis has been applied to enzymatic reactions, which can be analogous to the biological transformations of compounds like this compound. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecules are not static entities; they are in constant motion, adopting a variety of shapes or conformations. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational preferences and flexibility. arxiv.orgnih.gov

Conformational analysis of related compounds, such as substituted 6-methyl-4-hydroxy-2-pyrones, has shown that substituents on the 4-hydroxy group influence the preferred spatial arrangement. ethz.ch Similarly, a computational study on 4-(4-hydroxyphenyl)-butan-2-one identified three stable conformers, with the lowest energy structure being asymmetrical with respect to the phenyl ring. ulster.ac.uk This type of analysis is crucial for understanding how this compound might bind to biological targets, as the shape of the molecule is a key determinant of its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects (In Vitro/Pre-clinical Focus)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. nih.govnih.gov

These models are particularly valuable in the early stages of drug discovery and for assessing the potential biological effects of chemicals. nih.gov For example, QSAR studies have been performed on inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target relevant to both pharmaceutical and agricultural research. nih.govnih.gov Such studies use molecular descriptors derived from the compounds' structures to build predictive models of their inhibitory activity. nih.gov

Table 2: Key Molecular Descriptors in QSAR Studies This table presents examples of descriptors commonly used in QSAR modeling.

Descriptor TypeExample DescriptorInformation Encoded
ElectronicPartial atomic chargesDistribution of electrons within the molecule
StericMolecular volumeSize and shape of the molecule
HydrophobicLogPLipophilicity or affinity for non-polar environments
TopologicalWiener indexConnectivity of atoms in the molecule

Cheminformatics and Data Mining for Related Compound Libraries

Cheminformatics involves the use of computational tools to analyze and organize large datasets of chemical information. Data mining of compound libraries can reveal relationships between chemical structures and their properties, identify novel scaffolds with desired activities, and prioritize compounds for experimental screening.

By searching chemical databases for compounds structurally similar to this compound, researchers can gain insights into its potential biological activities, synthetic accessibility, and physicochemical properties. chemspider.com For example, databases like PubChem and ChemSpider contain information on numerous related compounds, which can be mined to understand structure-activity trends and to identify other molecules with similar features. chemspider.comnih.gov

Biological Activities and Molecular Mechanisms of 4 4 Hydroxyphenyl Butanenitrile in Vitro and Pre Clinical Studies

Investigation of Enzyme Interactions and Modulation (e.g., inhibition, activation)

There is no available scientific literature detailing the direct interaction or modulation of enzymes by 4-(4-Hydroxyphenyl)butanenitrile. While studies have been conducted on the enzyme interactions of structurally related compounds or its parent compound, Raspberry Ketone, no data specifically reports on the inhibitory or activational effects of this compound on any enzyme system. nih.govnih.gov

Cell-Based Assays for Cellular Pathway Modulation (e.g., gene expression, protein levels in cell lines, not safety/toxicity profiles)

There are no published cell-based assays that investigate the effects of this compound on cellular pathways, including gene expression or changes in protein levels. The parent compound, Raspberry Ketone, has been shown to affect pathways related to lipid metabolism in adipocytes, but this activity has not been attributed to or tested for its nitrile metabolite. sigmaaldrich.com

Mechanistic Elucidation of Biological Effects in Model Systems

Due to the absence of demonstrated biological effects in the scientific literature, no studies on the mechanistic elucidation of such effects for this compound in any model system exist.

Metabolomic and Proteomic Profiling in In Vitro Systems

There are no available metabolomic or proteomic profiling studies that have analyzed the effects of this compound in any in vitro system. While the compound is a known metabolite of Raspberry Ketone, its own downstream metabolic fate or its impact on the proteome has not been documented. rutgers.edu

Lack of Documented Applications for this compound in Materials Science and Analytical Chemistry

An extensive review of scientific literature and chemical databases reveals a significant lack of documented non-therapeutic and technological applications for the chemical compound This compound . Despite targeted searches for its use in materials science, polymer chemistry, organic synthesis, and analytical chemistry, no specific research findings or established applications for this particular nitrile compound were identified.

The vast majority of available information pertains to its structural analog, 4-(4-Hydroxyphenyl)-2-butanone (B135659) , commonly known as Raspberry Ketone. This ketone counterpart is a widely studied and commercially significant compound, particularly in the fragrance and flavor industries. The prevalence of data on Raspberry Ketone highlights the current obscurity of this compound in the specified technological fields.

Consequently, it is not possible to provide a detailed article on the potential non-therapeutic and technological applications of this compound based on the currently available public domain information. The sections and subsections outlined in the user's request, including its use as a monomer, in the development of functional materials, as a chemical intermediate, or in analytical applications, could not be substantiated with scientific evidence.

Further research and synthesis of this compound would be required to explore and establish any potential applications in these areas.

Environmental Fate and Degradation Studies of 4 4 Hydroxyphenyl Butanenitrile

Biodegradation Pathways and Microbial Transformation

The biodegradation of 4-(4-hydroxyphenyl)butanenitrile is expected to proceed via enzymatic attacks on its two primary functional components: the nitrile group and the aromatic ring structure.

The microbial transformation of the nitrile group is well-documented and primarily follows two enzymatic routes. frontiersin.org The first is a direct conversion catalyzed by a nitrilase , which hydrolyzes the nitrile (–C≡N) directly to a carboxylic acid (–COOH) and ammonia (B1221849) (NH₃). frontiersin.orgnih.gov The second pathway involves a two-step process initiated by a nitrile hydratase , which converts the nitrile to an amide (–CONH₂), followed by the action of an amidase that hydrolyzes the amide to the corresponding carboxylic acid and ammonia. frontiersin.orgnih.gov Fungi, such as Fusarium solani, and various bacteria from genera like Pseudomonas and Rhodococcus have been shown to possess these enzymatic capabilities, using aromatic nitriles as sources of carbon and nitrogen. nih.govnih.gov

Following or concurrent with the transformation of the nitrile group, the resulting molecule, likely 4-(4-hydroxyphenyl)butanoic acid, would undergo degradation of its aromatic structure. Studies on similar compounds, such as 3-(3-hydroxyphenyl)propionate (3HPP), show that catabolism in bacteria like Escherichia coli begins with hydroxylation of the phenyl ring. nih.gov This initial step, catalyzed by a hydroxylase, is crucial for destabilizing the aromatic ring, which is subsequently cleaved by a dioxygenase enzyme, leading to intermediates that can enter central metabolic pathways. nih.govresearchgate.net

Key Enzymes and Microorganisms in the Biodegradation of Related Aromatic Nitriles
EnzymeFunctionExample MicroorganismSubstrate ClassReference
NitrilaseDirectly hydrolyzes nitrile to carboxylic acid and ammoniaFusarium solani, Rhodococcus sp.Aromatic Nitriles nih.govtufts.edu
Nitrile HydrataseHydrates nitrile to the corresponding amideRhodococcus sp.Aliphatic & Aromatic Nitriles frontiersin.orgnih.gov
AmidaseHydrolyzes amide to carboxylic acid and ammoniaRhodococcus sp.Amides frontiersin.org
Hydroxylase (e.g., MhpA)Adds hydroxyl group to the aromatic ring, initiating degradationEscherichia coliHydroxyphenyl Propionates nih.gov
DioxygenaseCleaves the aromatic ring of hydroxylated intermediatesEscherichia coliDihydroxyphenyl Propionates nih.govresearchgate.net

Photodegradation Mechanisms under Environmental Conditions

The photodegradation of this compound is anticipated to be driven primarily by the phenolic moiety, which is susceptible to transformation under ultraviolet (UV) irradiation. The process is often enhanced in aqueous environments through heterogeneous photocatalysis, typically involving semiconductor particles like titanium dioxide (TiO₂) or zinc oxide (ZnO). nih.govacs.org

The fundamental mechanism involves the absorption of UV photons by the photocatalyst, which generates electron-hole pairs. These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). nih.gov The hydroxyl radical is a powerful, non-selective oxidizing agent that attacks the electron-rich aromatic ring of the phenol (B47542). nih.govmdpi.com This initial attack can lead to the formation of hydroxylated intermediates such as catechol, resorcinol, and hydroquinone. mdpi.comresearchgate.net These intermediates undergo further oxidation, resulting in the opening of the aromatic ring and the formation of smaller aliphatic acids, which are ultimately mineralized to carbon dioxide (CO₂) and water. researchgate.net The efficiency of this process is influenced by several environmental factors, including the pH of the water, the intensity of the light source, and the concentration of the photocatalyst. acs.orgresearchgate.net

Summary of Phenol Photodegradation Research Findings
ParameterObservationSignificanceReference
Primary MechanismAttack by photogenerated hydroxyl radicals (•OH)Initiates the degradation of the stable aromatic ring. nih.gov
Common PhotocatalystsTitanium Dioxide (TiO₂), Zinc Oxide (ZnO)Generate reactive oxygen species under UV light, accelerating degradation. nih.govacs.org
Key IntermediatesCatechol, Hydroquinone, BenzoquinoneRepresent initial stages of aromatic ring breakdown before complete mineralization. mdpi.comresearchgate.net
Final ProductsCO₂, H₂O, inorganic ionsIndicate complete mineralization of the organic pollutant. researchgate.net
Influencing FactorspH, light intensity, catalyst doseOptimal conditions are required to maximize degradation efficiency. acs.orgresearchgate.net

Hydrolytic Stability and Identification of Environmental Metabolites

In the absence of microbial or photochemical influence, the nitrile group of this compound is susceptible to chemical hydrolysis, a process dependent on pH. Under either acidic or basic aqueous conditions, the nitrile can be converted to a carboxylic acid. libretexts.orgorganicchemistrytutor.com The reaction proceeds through a two-step mechanism where the nitrile is first hydrolyzed to an intermediate amide, 4-(4-hydroxyphenyl)butanamide. cdnsciencepub.comresearchgate.net This amide is then subsequently hydrolyzed to the final product, 4-(4-hydroxyphenyl)butanoic acid, and ammonia. libretexts.orgorganicchemistrytutor.com The rate of hydrolysis is generally slow at neutral pH but is accelerated by increasing concentrations of acid or base. cdnsciencepub.comresearchgate.net

Based on degradation pathways of analogous compounds, a set of likely environmental metabolites for this compound can be predicted. The primary metabolites would result from the transformation of the nitrile group. Further degradation could involve modification of the alkyl chain or hydroxylation of the aromatic ring, similar to the metabolic pathways observed for other alkylphenols. nih.govacs.org

Predicted Environmental Metabolites of this compound
Predicted MetaboliteFormation ProcessDescriptionReference
4-(4-Hydroxyphenyl)butanamideChemical or Enzymatic HydrolysisIntermediate product from the partial hydrolysis of the nitrile group. libretexts.orgcdnsciencepub.com
4-(4-Hydroxyphenyl)butanoic acidChemical or Enzymatic HydrolysisStable end-product of complete nitrile group hydrolysis. nih.govorganicchemistrytutor.com
AmmoniaChemical or Enzymatic HydrolysisCo-product of complete nitrile group hydrolysis. frontiersin.orgnih.gov
Hydroxylated Ring Derivatives (e.g., Catechol derivatives)Biodegradation or PhotodegradationProducts from the oxidative attack on the phenyl ring, preceding ring cleavage. nih.govmdpi.com

Research into Advanced Environmental Detection Methods

While specific methods for this compound are not established, advanced analytical techniques used for similar pollutants are directly applicable for its detection in environmental matrices like water and sediment.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly using an electrospray ionization (ESI) source, is a powerful tool for identifying and quantifying related alkylphenol metabolites. acs.org This method offers high sensitivity and selectivity. Sample preparation for complex matrices often involves a concentration step, such as solid-phase extraction (SPE), to isolate the target analytes and remove interferences. acs.org For other aromatic compounds like amines, a combination of dispersive liquid-liquid microextraction (DLLME) followed by gas chromatography (GC) has proven effective. scientific.net

Beyond traditional chromatography, there is growing research into novel sensor technologies. Enzyme-based biosensors offer a promising approach for the selective detection of nitriles. For instance, a sensor has been developed using the nitrilase enzyme from Rhodococcus sp. immobilized on an ammonia gas-sensing electrode. tufts.edu The sensor works by measuring the ammonia produced from the enzymatic hydrolysis of the nitrile, allowing for the quantification of aromatic nitriles in aqueous samples. tufts.edu Such technologies could be adapted for the specific and rapid detection of this compound in the field.

Advanced Detection Methods Applicable to this compound and Related Compounds
MethodPrincipleApplication for Related CompoundsReference
LC-MS/MSLiquid chromatography for separation, tandem mass spectrometry for detection and quantification.Analysis of alkylphenol ethoxylate metabolites in water and sediment. acs.org
GC-FIDGas chromatography for separation, flame ionization for detection.Determination of aromatic amines in wastewater after DLLME. scientific.net
Enzyme-Based BiosensorImmobilized nitrilase enzyme catalyzes nitrile hydrolysis; an electrode detects the ammonia product.Selective detection of benzonitrile (B105546) derivatives in aqueous solutions. tufts.edu
ReflectometryColorimetric reaction on a test strip is measured to determine concentration.Measurement of nitrate/nitrite, potential final degradation products, in wastewater. sigmaaldrich.com

Future Research Directions and Emerging Paradigms for 4 4 Hydroxyphenyl Butanenitrile

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The synergy between artificial intelligence (AI) and chemistry is set to transform the discovery and development of new compounds derived from 4-(4-Hydroxyphenyl)butanenitrile. Machine learning (ML) algorithms are capable of analyzing immense datasets of chemical structures and their biological effects to forecast the characteristics of novel derivatives with remarkable speed and precision. nih.govmdpi.com

Key applications include:

Predictive Modeling: AI models can be trained to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds based on the this compound scaffold. This in silico screening enables researchers to prioritize the synthesis of candidates with the most favorable pharmacological profiles, thereby diminishing the time and resources allocated to drug discovery.

De Novo Design: Generative AI models can conceptualize entirely new molecules with desired properties, using this compound as a foundational fragment. These models can navigate a vast chemical space to pinpoint novel structures possessing superior potency, selectivity, and fewer off-target effects. icml.cc

Synthesis Planning: AI-driven retrosynthesis tools can map out the most efficient synthetic routes for complex derivatives of this compound. nih.govmdpi.com By scrutinizing known chemical reactions and forecasting their outcomes, these tools assist chemists in formulating more effective and sustainable synthetic strategies. nih.gov

Table 1: Impact of AI/ML on Compound Development Cycle

Phase of Development Application of AI/ML Potential Outcome
Design Generative models for de novo design Identification of novel, highly-optimized molecular structures.
Make (Synthesis) Computer-Aided Synthesis Planning (CASP) Acceleration of synthesis and reduction in reaction failures. nih.gov
Test Predictive modeling for bioactivity and ADMET Prioritization of candidates, reducing late-stage attrition.
Analyze Analysis of structure-activity relationships (SAR) Faster optimization cycles and deeper understanding of molecular interactions.

Exploration of Novel Biological Targets and Phenotypes

Although current knowledge of the biological activity of this compound is largely centered on predefined targets, future studies are anticipated to uncover new mechanisms of action and therapeutic uses. For instance, related (4-hydroxyphenyl)-substituted compounds have been identified as potent and selective estrogen receptor beta agonists, highlighting the potential for discovering novel activities within this chemical class. nih.gov

Phenotypic Screening: High-content screening and other phenotypic assays can be utilized to evaluate the effects of this compound and its analogs on whole cells or organisms without a preconceived molecular target. This strategy can unveil unexpected biological functions and identify new therapeutic possibilities for a range of conditions, including neurodegenerative and infectious diseases. researchgate.net

Target Deconvolution: Following the identification of a desirable phenotype, advanced chemical proteomics and genomics techniques can be employed to pinpoint the specific molecular target(s) responsible for the observed biological effect. This process of "target deconvolution" is vital for comprehending the mechanism of action and for the subsequent optimization of a lead compound.

Polypharmacology: There is a growing acknowledgment that drugs frequently interact with multiple targets, a principle known as polypharmacology. researchgate.net Future research will aim to characterize the complete target profile of derivatives of this compound to understand both their therapeutic actions and potential for side effects. This systems-level methodology could pave the way for the development of drugs with enhanced efficacy and improved safety profiles. researchgate.net

Interdisciplinary Approaches and Collaborations in Research

The intricate nature of contemporary drug discovery and materials science calls for a collaborative, interdisciplinary strategy. The future of research on this compound will hinge on the amalgamation of expertise from diverse scientific fields.

Chemical Biology: Partnerships between chemists and biologists are fundamental for the design and assessment of novel chemical probes and drug candidates based on the this compound structure.

Computational Chemistry and Data Science: The fusion of computational modeling and data analysis with experimental research will be instrumental in expediting the process of discovery and optimization. nih.gov Consortia involving academic and industrial partners are already leveraging these approaches to tackle challenges in pharmaceutical discovery. nih.gov

Materials Science: The distinct chemical characteristics of this compound may be suitable for applications in materials science, such as in the creation of new polymers or functional materials. Collaborations with materials scientists could unveil entirely new research directions.

Development of Advanced Analytical Techniques for Trace Analysis

The capacity to detect and measure this compound and its metabolites at minimal concentrations is essential for pharmacokinetic studies, environmental surveillance, and quality assurance.

High-Sensitivity Mass Spectrometry: The progression of more sensitive and selective mass spectrometry-based methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), will facilitate the detection of trace quantities of the compound within complex biological and environmental samples.

Biosensors: The innovation of novel biosensors, which could potentially use specific enzymes or antibodies, may offer a means for rapid, on-site detection of this compound.

Advanced Separation Techniques: The application of sophisticated separation technologies, such as supercritical fluid chromatography (SFC) and multidimensional chromatography, can enhance the resolution and separation of this compound from interfering substances in multifaceted samples.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(4-Hydroxyphenyl)butanenitrile, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via condensation reactions involving 4-hydroxybenzaldehyde and nitrile precursors. For example, in Ractopamine synthesis, 4-(4-hydroxyphenyl)-3-butene-2-one is condensed with acetone under basic conditions, followed by catalytic hydrogenation using Pd/C or Raney Ni . Optimization strategies include:

  • Catalyst Selection : Raney Ni offers cost efficiency and comparable yield to Pd/C (85–88% yield) .
  • Solvent Systems : Methanol/ethanol mixtures improve solubility and reaction homogeneity.
  • Temperature Control : Elevated temperatures (60–80°C) enhance reaction rates but require careful monitoring to avoid byproduct formation.
    • Data Table :
CatalystYield (%)Cost Efficiency
Pd/C84–88Moderate
Raney Ni85–88High

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers look for?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons (δ 6.7–7.1 ppm), methylene protons adjacent to the nitrile (δ 2.3–2.8 ppm), and hydroxyl protons (broad singlet, δ 4.5–5.5 ppm) .
  • ¹³C NMR : Nitrile carbon (δ 118–120 ppm), aromatic carbons (δ 115–140 ppm), and aliphatic carbons (δ 25–35 ppm) .
  • IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3350 cm⁻¹ (O-H stretch) .
    • Validation : Cross-reference with HRMS (e.g., [M+H]+ calculated for C₁₀H₁₁NO: 162.0919; observed: 162.0914) .

Advanced Research Questions

Q. How does the electronic environment of the hydroxyphenyl group influence the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : The hydroxyl group acts as an electron-donating substituent, activating the aromatic ring for electrophilic substitution and stabilizing intermediates via resonance. Comparative studies with fluorophenyl analogs (e.g., 4-(2-Fluorophenyl)butanenitrile) show reduced reactivity due to fluorine’s electron-withdrawing effect .

  • Experimental Design : Perform kinetic studies using varying electrophiles (e.g., Grignard reagents) in THF at 25°C. Monitor progress via HPLC.
  • Data Contradiction : Hydroxyphenyl derivatives exhibit faster reaction rates than chloro/bromo analogs, despite similar steric profiles, highlighting electronic dominance .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with cytochrome P450 enzymes, and how can these models be validated experimentally?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model binding poses with CYP3A4. Focus on hydrogen bonding between the hydroxyl group and heme Fe.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of enzyme-ligand complexes.
  • Validation : Compare predicted Km/Vmax values with in vitro assays using liver microsomes. For example, IC₅₀ values from AChE inhibition studies (25 µM) correlate with computational predictions .

Analytical and Mechanistic Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :

  • Meta-Analysis : Compile IC₅₀ values from peer-reviewed studies (e.g., acetylcholinesterase inhibition ranges: 10–50 µM) .
  • Experimental Replication : Standardize assay conditions (pH 7.4, 37°C) and use reference inhibitors (e.g., donepezil) to calibrate results.
  • Structural Analog Comparison : Compare with 4-(Dimethylamino)phenylbutanenitrile, where the dimethylamino group enhances receptor binding affinity by 30% .

Q. What strategies are effective for minimizing byproducts during large-scale synthesis of this compound?

  • Methodological Answer :

  • Continuous Flow Reactors : Reduce residence time, minimizing side reactions like over-hydrogenation .
  • In-line Purification : Integrate scavenger resins (e.g., sulfonic acid resins) to remove unreacted aldehydes.
  • Byproduct Analysis : Use GC-MS to identify impurities (e.g., dimerized products at m/z 325) and adjust stoichiometry .

Comparative and Structural Studies

Q. How do structural modifications (e.g., halogen substitution) alter the physicochemical properties of this compound?

  • Methodological Answer :

  • QSAR Analysis : Correlate logP values with substituent Hammett constants (σ). For example, fluorine (σ = +0.06) increases hydrophilicity (logP = 1.8) vs. chlorine (σ = +0.23, logP = 2.4) .
  • Thermal Stability : DSC reveals melting points decrease with electron-withdrawing groups (e.g., 4-F: 80°C; 4-Cl: 82°C) .

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Feasible Synthetic Routes

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4-(4-Hydroxyphenyl)butanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.